1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine
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Overview
Description
1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Formation of Intermediate: The 2,3-dichloroaniline is reacted with piperazine under suitable conditions to form an intermediate compound.
Sulfonylation: The intermediate is then subjected to sulfonylation using 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis in a controlled environment.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction control, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazine: Another derivative with different substituents on the piperazine ring.
Uniqueness
1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2S/c1-13-12-14(2)16(4)20(15(13)3)27(25,26)24-10-8-23(9-11-24)18-7-5-6-17(21)19(18)22/h5-7,12H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMCSMAQXDMNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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